3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane
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Overview
Description
3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. The compound features a 4-chlorophenyl group and a pyridine-3-carbonyl group attached to the azepane ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Attachment of the Pyridine-3-Carbonyl Group: This step may involve acylation reactions using pyridine-3-carbonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane
- 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane
- 3-(4-bromophenyl)-1-(pyridine-3-carbonyl)azepane
Uniqueness
3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane may exhibit unique properties due to the specific positioning of the 4-chlorophenyl and pyridine-3-carbonyl groups. These structural differences can influence the compound’s reactivity, biological activity, and overall chemical behavior.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)16-4-1-2-11-21(13-16)18(22)15-5-3-10-20-12-15/h3,5-10,12,16H,1-2,4,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWRRGKOAMBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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